molecular formula C10H13N5O6 B7782853 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione

Cat. No.: B7782853
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UMMCILCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione is a complex organic compound that belongs to the class of purine nucleosides. This compound is structurally related to guanosine, a nucleoside that is a fundamental building block of nucleic acids such as DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of guanosine as a starting material. The reaction is carried out in the presence of perchloric acid and acetone, followed by neutralization with ammonium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purine nucleosides .

Scientific Research Applications

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione involves its interaction with various molecular targets. It can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The compound can also interact with specific receptors and signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione is unique due to its specific configuration and the presence of multiple hydroxyl groups on the sugar moiety. This configuration allows for distinct interactions with biological molecules and contributes to its diverse range of applications .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSEBKFEJEOSA-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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